![molecular formula C13H17NO2S B1621232 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione CAS No. 336185-28-5](/img/structure/B1621232.png)
6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione
Overview
Description
6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione, also known as DETIT, is a synthetic compound that has been studied for its potential therapeutic applications. DETIT belongs to the family of isoquinoline derivatives and has been shown to possess a variety of biological activities.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione is not fully understood. However, it has been suggested that 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione acts by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects
Studies have shown that 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has been shown to protect against oxidative stress and reduce the production of ROS.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione in lab experiments is its low toxicity. Studies have shown that 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione is well-tolerated in animals and does not cause any significant side effects. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one limitation of using 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For the study of 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione include the investigation of its potential use in the treatment of neurodegenerative diseases and cancer.
Scientific Research Applications
6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. 6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
6,7-diethoxy-3,4-dihydro-2H-isoquinoline-1-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-3-15-11-7-9-5-6-14-13(17)10(9)8-12(11)16-4-2/h7-8H,3-6H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGAAJXXBWSEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CCNC2=S)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369986 | |
Record name | ST50825945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diethoxy-2,3,4-trihydroisoquinoline-1-thione | |
CAS RN |
336185-28-5 | |
Record name | ST50825945 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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